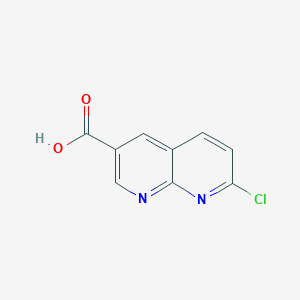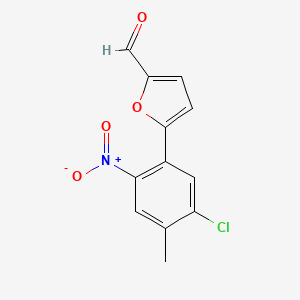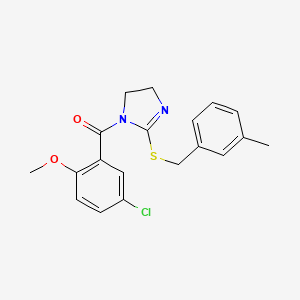![molecular formula C16H13N5OS2 B2532905 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide CAS No. 1351662-25-3](/img/structure/B2532905.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide" is a derivative that falls under the category of benzothiazole and thiadiazole compounds. These compounds are known for their significant biological properties, particularly in the realm of anticancer and antiviral activities. The papers provided discuss various derivatives of benzothiazole and thiadiazole, which are synthesized and evaluated for their biological activities, including anticancer and anti-HIV properties .
Synthesis Analysis
The synthesis of benzothiazole and thiadiazole derivatives is often carried out using microwave-assisted methods, which provide a facile and solvent-free approach to obtain these compounds. For instance, a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a method known for its efficiency and rapid synthesis . Similarly, benzothiazole derivatives were synthesized by refluxing benzothiazoles with acetic acid, indicating the use of traditional heating methods in some cases .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of benzothiazole and thiadiazole moieties, which are crucial for their biological activity. The structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, the photophysical properties of these compounds are influenced by the nature of the substituents on the benzothiazole moiety, which can lead to different hydrogen bonding interactions and molecular assemblies .
Chemical Reactions Analysis
The chemical reactivity of these compounds is largely associated with their amide and thiazole groups. For example, in the case of N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as bridges, forming hydrogen bonds with the amide NH and the thiazole nitrogen, leading to various molecular assemblies . These interactions are significant as they can influence the biological activity and stability of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole and thiadiazole derivatives are influenced by their molecular structure and the nature of their substituents. The compounds exhibit good oral drug-like behavior, as predicted by ADMET properties using computational tools . The photophysical properties, such as hydrogen bonding capabilities, are also crucial as they can affect the solubility and crystalline nature of these compounds .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of compounds related to N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide. For instance, studies have focused on creating compartmental ligands derived from acetazolamide for potential applications in chemical synthesis. These ligands are non-symmetrical and can complex with metals like cobalt(III), revealing unique structural properties such as empty outer compartments partially occupied by hydrogen-bonded molecules (Crane et al., 2004).
Insecticidal Properties
Compounds incorporating thiadiazole moiety have been synthesized and assessed for their insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds, related in structure to this compound, in developing new insecticidal agents (Fadda et al., 2017).
Antitumor Activities
Research into derivatives of this compound has shown promise in the field of anticancer drug development. Certain derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity against a variety of human tumor cell lines. This indicates the potential utility of these compounds in cancer treatment strategies (Yurttaş et al., 2015).
Antimicrobial and Antifungal Applications
The synthesis and biological evaluation of novel amide derivatives, including those structurally related to this compound, have been explored for antimicrobial and antifungal properties. These studies provide a basis for developing new therapeutic agents capable of combating resistant strains of bacteria and fungi (Altıntop et al., 2012).
Antibacterial Agent Development
A novel series of derivatives containing quinoline linkage and related to N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide has been synthesized and tested for antibacterial activity. These compounds exhibit broad-spectrum antibacterial activity, suggesting their utility in developing new antibacterial agents (Bhoi et al., 2015).
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[1,3-benzothiazol-2-yl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c1-21(16-18-10-5-2-3-8-13(10)23-16)9-14(22)17-11-6-4-7-12-15(11)20-24-19-12/h2-8H,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRGYJITJGOEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC2=NSN=C21)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2532825.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2532826.png)
![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532827.png)

![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)
![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)
![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

![1-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532839.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2532842.png)
![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)